(2-Amino-1,3-benzoxazol-6-yl)methanol
Overview
Description
(2-Amino-1,3-benzoxazol-6-yl)methanol is a chemical compound with the molecular formula C8H8N2O2 It is a derivative of benzoxazole, a bicyclic compound that consists of a benzene ring fused with an oxazole ring
Mechanism of Action
Target of Action
The primary targets of 6-Benzoxazolemethanol, 2-amino- are key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . One specific target is the VEGFR-2, which plays an important role in tumor angiogenesis .
Mode of Action
The compound interacts with its targets through efficient non-covalent interactions. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors . For instance, a series of 2-thioacetamide linked benzoxazole-benzamide conjugates were synthesized recently as potential inhibitors of VEGFR-2 .
Biochemical Pathways
The compound affects various biochemical pathways, leading to a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties
Pharmacokinetics
The compound’s diverse biological applications suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action is its wide range of biological activities. It exhibits antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . For instance, it has been found to inhibit VEGFR-2, playing a crucial role in tumor angiogenesis .
Biochemical Analysis
Biochemical Properties
6-Benzoxazolemethanol, 2-amino- plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. The exact nature of these interactions is still under investigation. Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Cellular Effects
The effects of 6-Benzoxazolemethanol, 2-amino- on various types of cells and cellular processes are still being explored. Benzoxazole derivatives have shown potential in influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Benzoxazolemethanol, 2-amino- is not fully understood yet. Benzoxazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 6-Benzoxazolemethanol, 2-amino- are not fully elucidated. Benzoxazole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1,3-benzoxazol-6-yl)methanol typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with formaldehyde under acidic conditions to form the desired benzoxazole derivative . Another approach involves the use of aldehydes or ketones in the presence of catalysts such as titanium dioxide-zirconium dioxide (TiO2-ZrO2) or iron(III) chloride (FeCl3) under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, selecting appropriate catalysts, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-1,3-benzoxazol-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.
Scientific Research Applications
(2-Amino-1,3-benzoxazol-6-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: Similar in structure but lacks the hydroxyl group.
2-Methylbenzoxazole: Contains a methyl group instead of an amino group.
2-Aminobenzimidazole: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
(2-Amino-1,3-benzoxazol-6-yl)methanol is unique due to the presence of both amino and hydroxyl functional groups, which provide versatility in chemical reactions and potential biological activities. This dual functionality allows for a broader range of applications compared to its similar compounds.
Properties
IUPAC Name |
(2-amino-1,3-benzoxazol-6-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEOZVRBWVKHEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)OC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306994 | |
Record name | 2-Amino-6-benzoxazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128618-37-1 | |
Record name | 2-Amino-6-benzoxazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128618-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-benzoxazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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